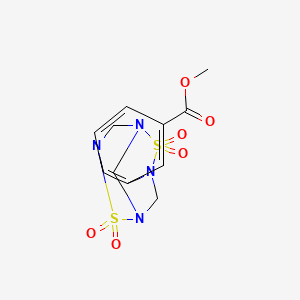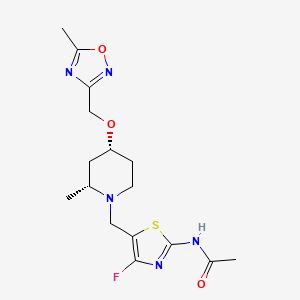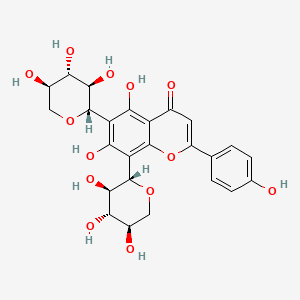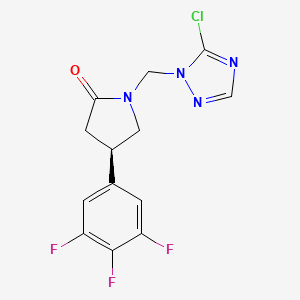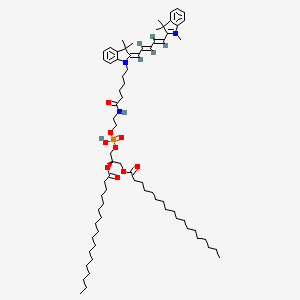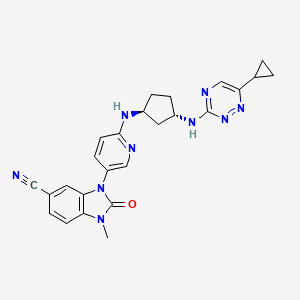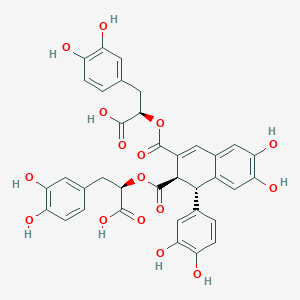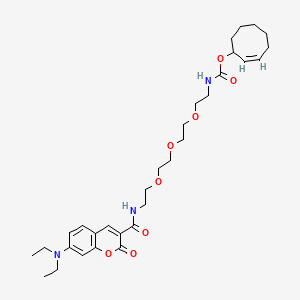
Coumarin-PEG3-TCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin-PEG3-TCO is a coumarin dye derivative featuring three polyethylene glycol (PEG) units. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) through its trans-cyclooctene (TCO) moiety with molecules containing tetrazine groups . This unique property makes it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . For instance, the Pechmann reaction is a common method for synthesizing coumarin derivatives due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of Coumarin-PEG3-TCO involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
化学反応の分析
Types of Reactions: Coumarin-PEG3-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications.
Common Reagents and Conditions: The iEDDA reaction typically requires the presence of a tetrazine reagent and is conducted under mild conditions, often at room temperature. The reaction is highly selective and proceeds rapidly, forming stable adducts .
Major Products Formed: The major products formed from the iEDDA reaction of this compound are stable adducts with tetrazine-containing molecules. These adducts are often used in various labeling and imaging applications due to their stability and fluorescence properties .
科学的研究の応用
Chemistry: In chemistry, Coumarin-PEG3-TCO is used as a fluorescent probe for studying various chemical reactions and processes. Its ability to undergo iEDDA reactions makes it a valuable tool for bioconjugation and labeling .
Biology: In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids. This allows researchers to track and study these molecules in living cells and organisms .
Medicine: In medicine, this compound is used in diagnostic imaging and targeted drug delivery. Its fluorescence properties enable the visualization of specific biomolecules and cells, aiding in the diagnosis and treatment of various diseases .
Industry: In industry, this compound is used in the development of new materials and sensors. Its unique chemical properties make it suitable for various applications, including the detection of environmental pollutants and the development of new diagnostic tools .
作用機序
Coumarin-PEG3-TCO exerts its effects through the iEDDA reaction with tetrazine-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling and tracking of biomolecules. The molecular targets of this compound include proteins, nucleic acids, and other biomolecules that contain tetrazine groups .
類似化合物との比較
Similar Compounds: Similar compounds to Coumarin-PEG3-TCO include other coumarin derivatives and PEG-linked dyes, such as Coumarin-PEG4-TCO and Coumarin-PEG2-TCO . These compounds share similar chemical properties and applications but differ in the length of the PEG linker and the specific functional groups attached.
Uniqueness: What sets this compound apart from other similar compounds is its optimal balance between hydrophilicity and hydrophobicity, provided by the three PEG units. This balance enhances its solubility and biocompatibility, making it particularly suitable for biological and medical applications .
特性
分子式 |
C31H45N3O8 |
|---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
[(2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45N3O8/c1-3-34(4-2)25-13-12-24-22-27(30(36)42-28(24)23-25)29(35)32-14-16-38-18-20-40-21-19-39-17-15-33-31(37)41-26-10-8-6-5-7-9-11-26/h8,10,12-13,22-23,26H,3-7,9,11,14-21H2,1-2H3,(H,32,35)(H,33,37)/b10-8- |
InChIキー |
RPSOVCKGDJDBTC-NTMALXAHSA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC/3CCCCC/C=C3 |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC3CCCCCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




